2-Chloro-9-xanthenone
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Overview
Description
2-Chloro-9-xanthenone is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. The molecular formula of this compound is C₁₃H₇ClO₂. This compound is known for its yellow color and has been studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-xanthenone typically involves the chlorination of 9-xanthenone. One common method is the reaction of 9-xanthenone with thionyl chloride in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9-xanthenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
- Substitution reactions yield various substituted xanthenones.
- Oxidation reactions produce quinones.
- Reduction reactions result in hydroxy derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other xanthone derivatives.
Biology: The compound exhibits biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Research has shown its potential as a therapeutic agent for treating diseases like cancer and Alzheimer’s.
Industry: It is used in the production of dyes and pigments due to its yellow color.
Mechanism of Action
The mechanism of action of 2-Chloro-9-xanthenone involves its interaction with various molecular targets. In anti-cancer applications, it inhibits topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
9-xanthenone: The parent compound without the chlorine substitution.
2-Hydroxy-9-xanthenone: A hydroxy derivative with similar biological activities.
2-Methyl-9-xanthenone: A methyl-substituted derivative with distinct chemical properties.
Uniqueness of 2-Chloro-9-xanthenone: The presence of the chlorine atom in this compound enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
2-chloroxanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJZNITVOUZBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292268 |
Source
|
Record name | 2-Chloro-9-xanthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-15-6 |
Source
|
Record name | NSC81251 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-9-xanthenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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